1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

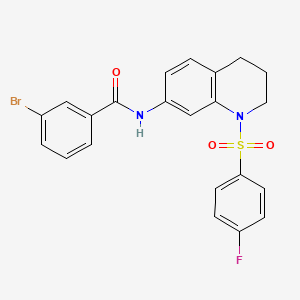

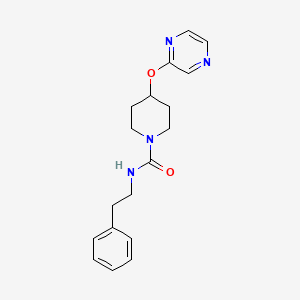

The molecular structure of this compound is complex, with a central triazole ring attached to a carboxamide group, a methyl group, and a piperidine ring that is further substituted with a methylsulfonyl group. The exact 3D structure would require more detailed analysis, possibly involving computational chemistry .Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and hypertension. The triazine heterocycle, similar in structural relevance, has been critical for achieving high potency and selectivity towards P450 enzymes, indicating the potential of such compounds in the modulation of sEH activity for therapeutic research (Thalji et al., 2013).

Antifungal Activity

Research into compounds featuring 1,2,3-triazole rings combined with piperidine structures has shown moderate to good antifungal activity. These compounds can differentiate between fungal species such as Aspergillus flavus and Aspergillus niger, with specific derivatives showing sensitivity towards the Cryptococcus neoformans strain. This highlights the potential use of structurally similar compounds in developing antifungal agents with specific target profiles (Darandale et al., 2013).

Analytical Method Development

Analytical methods have been developed for the determination of non-peptide oxytocin receptor antagonists in human plasma, which are structurally related to the subject compound. These methods involve liquid-liquid extraction followed by pre-column derivatization and high-performance liquid chromatography with fluorescence detection. Such methodologies could be adapted for the quantitative analysis of similar compounds in biological matrices, facilitating pharmacokinetic and bioavailability studies (Kline et al., 1999).

Synthesis and Antimicrobial Activities

The synthesis of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties has been reported, with some compounds exhibiting significant antimicrobial activity against several strains of microbes. This suggests the utility of such compounds in the development of new antimicrobial agents with potential applications in combating bacterial and fungal infections (Dalloul et al., 2017).

Mechanism of Action

properties

IUPAC Name |

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O3S/c1-15-8-10(13-14-15)11(17)12-7-9-3-5-16(6-4-9)20(2,18)19/h8-9H,3-7H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJUNBXBNPANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)